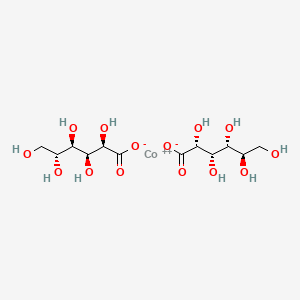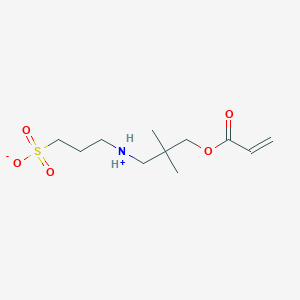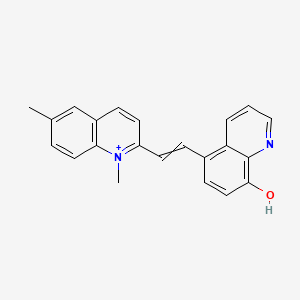
5-(2-(1,6-Dimethyl-1lambda(5)-quinolin-2-yl)vinyl)-8-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(1,6-Dimethyl-1lambda(5)-quinolin-2-yl)vinyl)-8-quinolinol is a complex organic compound that belongs to the quinoline family
準備方法
The synthesis of 5-(2-(1,6-Dimethyl-1lambda(5)-quinolin-2-yl)vinyl)-8-quinolinol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methylquinoline with an appropriate aldehyde under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as cyclization and oxidation, to yield the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
化学反応の分析
5-(2-(1,6-Dimethyl-1lambda(5)-quinolin-2-yl)vinyl)-8-quinolinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for the introduction of various functional groups. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with unique properties.
Biology: This compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine: Due to its biological activities, it is being explored for its potential use in the treatment of various diseases, including infections and cancer.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-(2-(1,6-Dimethyl-1lambda(5)-quinolin-2-yl)vinyl)-8-quinolinol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer cells, it may induce apoptosis by interfering with cellular signaling pathways and promoting oxidative stress.
類似化合物との比較
5-(2-(1,6-Dimethyl-1lambda(5)-quinolin-2-yl)vinyl)-8-quinolinol can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity, chloroquine has a different substitution pattern on the quinoline ring.
Quinoline N-oxide: This compound is an oxidized derivative of quinoline and exhibits different chemical and biological properties.
2-Methylquinoline: A simpler quinoline derivative that serves as a precursor in the synthesis of more complex compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
6759-89-3 |
|---|---|
分子式 |
C22H19N2O+ |
分子量 |
327.4 g/mol |
IUPAC名 |
5-[2-(1,6-dimethylquinolin-1-ium-2-yl)ethenyl]quinolin-8-ol |
InChI |
InChI=1S/C22H18N2O/c1-15-5-11-20-17(14-15)7-10-18(24(20)2)9-6-16-8-12-21(25)22-19(16)4-3-13-23-22/h3-14H,1-2H3/p+1 |
InChIキー |
OCZQEOWNYSRLIQ-UHFFFAOYSA-O |
正規SMILES |
CC1=CC2=C(C=C1)[N+](=C(C=C2)C=CC3=C4C=CC=NC4=C(C=C3)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


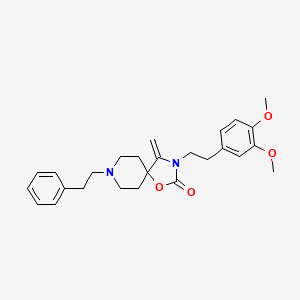
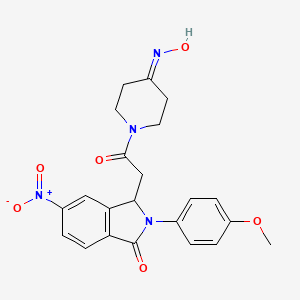

![(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane](/img/structure/B12689316.png)


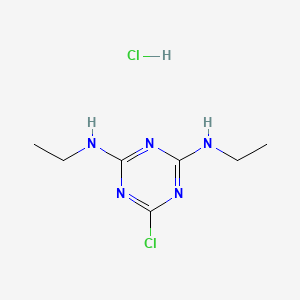
![2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12689332.png)
